
But-3-ene-1-sulfonyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
But-3-ene-1-sulfonyl fluoride is an organic compound characterized by the presence of a sulfonyl fluoride group attached to a butene chain
Preparation Methods
Synthetic Routes and Reaction Conditions
But-3-ene-1-sulfonyl fluoride can be synthesized through several methods. One common approach involves the reaction of but-3-ene-1-sulfonyl chloride with hydrogen fluoride. This reaction typically requires anhydrous conditions and a catalyst to proceed efficiently.
Industrial Production Methods
In an industrial setting, the production of this compound often involves large-scale reactions under controlled conditions. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
But-3-ene-1-sulfonyl fluoride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be replaced by other nucleophiles, leading to the formation of different derivatives.
Addition Reactions: The double bond in the butene chain can participate in addition reactions with electrophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, and thiols. These reactions often require a base to proceed.
Addition Reactions: Electrophiles such as halogens and hydrogen halides are commonly used.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride are used.
Major Products Formed
Substitution Reactions: Derivatives with different functional groups replacing the sulfonyl fluoride group.
Addition Reactions: Products with the addition of electrophiles across the double bond.
Oxidation and Reduction: Various oxidized or reduced forms of the original compound.
Scientific Research Applications
But-3-ene-1-sulfonyl fluoride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein modification.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which but-3-ene-1-sulfonyl fluoride exerts its effects involves the reactivity of the sulfonyl fluoride group. This group can form covalent bonds with nucleophilic sites in target molecules, leading to modifications in their structure and function. The double bond in the butene chain also plays a role in the compound’s reactivity, allowing for various addition reactions.
Comparison with Similar Compounds
Similar Compounds
- But-3-ene-1-sulfonyl chloride
- But-3-ene-1-sulfonyl bromide
- But-3-ene-1-sulfonyl iodide
Uniqueness
But-3-ene-1-sulfonyl fluoride is unique due to the presence of the fluoride group, which imparts distinct reactivity compared to its chloride, bromide, and iodide counterparts. The fluoride group is less reactive towards nucleophiles, making the compound more stable under certain conditions and suitable for specific applications where other sulfonyl halides might not be as effective.
Properties
CAS No. |
1028173-01-4 |
|---|---|
Molecular Formula |
C4H7FO2S |
Molecular Weight |
138.16 g/mol |
IUPAC Name |
but-3-ene-1-sulfonyl fluoride |
InChI |
InChI=1S/C4H7FO2S/c1-2-3-4-8(5,6)7/h2H,1,3-4H2 |
InChI Key |
RUZOZYRVWBPMHY-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCS(=O)(=O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


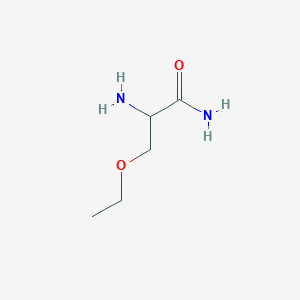
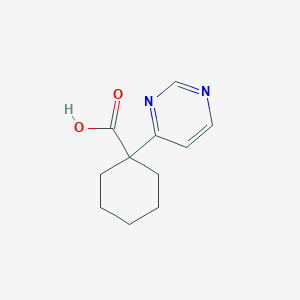

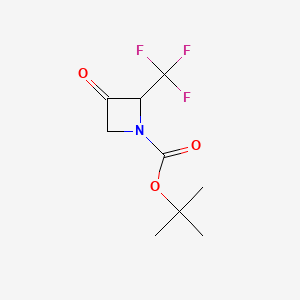
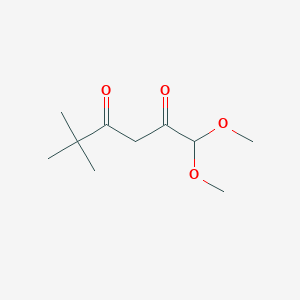
![[5-(2-Fluorophenyl)furan-2-yl]methanaminehydrochloride](/img/structure/B13636154.png)
![n-[(e)-(4-Nitrophenyl)methylene]methanamine](/img/structure/B13636161.png)
![3-Methylpyrazolo[1,5-a]pyridin-5-ol](/img/structure/B13636162.png)
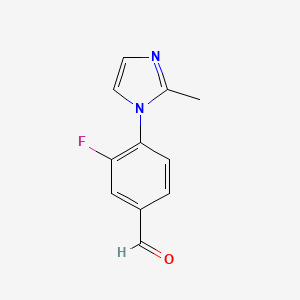
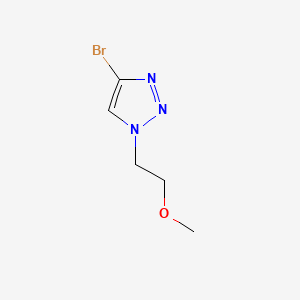

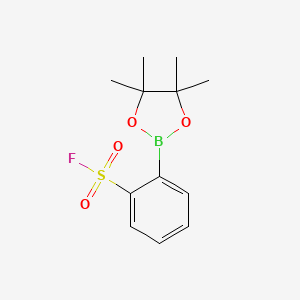
![n-[(e)-(4-Nitrophenyl)methylene]methanamine](/img/structure/B13636198.png)
![1-[2-(2-Methoxyethanesulfonyl)ethyl]cyclopropane-1-sulfonyl chloride](/img/structure/B13636200.png)
